(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Description
This compound features a benzoxazepine core—a seven-membered heterocyclic ring containing oxygen and nitrogen. Key substituents include:
- A cyclopropyl group at position 3, contributing steric and electronic effects.
- An (R)-configured 2-bromoethan-1-one side chain, which may act as a reactive electrophilic group or influence binding interactions.
Its structural complexity suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes.
Properties
Molecular Formula |
C14H15BrFNO2 |
|---|---|
Molecular Weight |
328.18 g/mol |
IUPAC Name |
2-bromo-1-[(3R)-3-cyclopropyl-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]ethanone |
InChI |
InChI=1S/C14H15BrFNO2/c15-6-14(18)17-7-10-5-11(16)3-4-13(10)19-8-12(17)9-1-2-9/h3-5,9,12H,1-2,6-8H2/t12-/m0/s1 |
InChI Key |
XJPHJBDRRJOCNB-LBPRGKRZSA-N |
Isomeric SMILES |
C1CC1[C@@H]2COC3=C(CN2C(=O)CBr)C=C(C=C3)F |
Canonical SMILES |
C1CC1C2COC3=C(CN2C(=O)CBr)C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of ®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazepine core: This step involves the cyclization of a suitable precursor to form the dihydrobenzo[f][1,4]oxazepine ring system.
Introduction of the bromine atom: Bromination is carried out using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Addition of the cyclopropyl group: The cyclopropyl group is introduced via a cyclopropanation reaction using a suitable reagent.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Cyclization reactions: The oxazepine ring can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include N-bromosuccinimide (NBS), Selectfluor, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one involves its interaction with specific molecular targets. For example, in the context of its anticonvulsant activity, the compound may modulate neuronal ion channels or receptors to reduce neuronal excitability . In cancer research, its derivatives inhibit TNIK, a kinase involved in the Wnt/β-catenin signaling pathway, thereby suppressing cancer cell proliferation and migration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Benzodiazepine Derivatives ()
- Impurity E (EP): [(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine (CAS 59467-64-0) Core: Benzodiazepine (two nitrogen atoms in the seven-membered ring vs. one oxygen and one nitrogen in benzoxazepine). Biological Relevance: Benzodiazepines are well-known anxiolytics, but the absence of a bromoethyl ketone reduces electrophilic reactivity compared to the target compound .
Benzodioxin Derivatives ()
- 3-(7-Bromo-2,3-dihydro-1,4-benzodioxin-5-yl)-1-(4-methoxyphenyl)-2-propen-1-one (CAS 883805-51-4) Core: Benzodioxin (two oxygen atoms in a six-membered ring vs. fused benzoxazepine). Substituents: A propenone group introduces conjugation, while the 4-methoxyphenyl moiety increases electron density. Molecular Weight: 375.222 g/mol, significantly higher than the target compound due to the propenone and methoxyphenyl groups .
Brominated Analog Comparison
Pyrazolone Derivatives ()
- Example 5.17 : 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
| Property | Target Compound | Example 5.17 |
|---|---|---|
| Core Structure | Benzoxazepine | Pyrazolone |
| Bromine Position | Side chain (ethyl ketone) | Ring position (4-bromo) |
| Key Substituents | Cyclopropyl, 7-Fluoro | 4-Chlorophenyl, 1,5-Dimethyl |
| Potential Reactivity | Electrophilic bromoethyl ketone | Stabilized bromine in aromatic ring |
Fluorinated Analog Comparison
- Impurity F (EP) : 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS 2886-65-9)
Key Research Findings
- Synthetic Challenges : The cyclopropyl group in the target compound likely complicates synthesis due to ring strain, unlike the trifluoromethyl group in Example 5.18 (4-bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one), which is easier to introduce .
- Biological Implications : The bromoethyl ketone moiety may confer alkylating activity, contrasting with the inert bromine in Example 5.17’s pyrazolone core.
Biological Activity
(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C15H16BrFNO. Its structure features a bromine atom and a fluorine atom, which may contribute to its biological activity by influencing receptor interactions and metabolic stability.
| Property | Value |
|---|---|
| Molecular Weight | 319.20 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the effectiveness of benzodiazepine derivatives in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Antibacterial Effects
The antibacterial activity of related compounds has been documented. For instance, a study on 2-bromo-2-nitropropane-1,3-diol demonstrated its ability to inhibit the growth of Escherichia coli under aerobic conditions by catalytically oxidizing thiol groups in proteins, leading to cellular damage . This mechanism suggests that this compound could potentially exhibit similar antibacterial properties.
The proposed mechanism of action for this compound involves the modulation of specific biological pathways. It is hypothesized that the compound interacts with various cellular targets, including enzymes involved in signal transduction pathways related to cancer and microbial resistance.
Study 1: Anticancer Efficacy
In a preclinical trial involving various cancer cell lines, this compound was tested for cytotoxicity. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .
Study 2: Antibacterial Activity
A study focusing on the antibacterial properties of structurally related compounds found that derivatives with bromine and fluorine substitutions exhibited enhanced activity against gram-positive bacteria. The study suggested that these halogenated compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Q & A
Q. What are the optimal synthetic routes for (R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one?
The synthesis typically involves multi-step protocols. A common approach includes acylation of a benzodiazepine core using brominated reagents under basic conditions (e.g., triethylamine or pyridine) to neutralize acidic byproducts. Purification via recrystallization or chromatography is critical to isolate the enantiomerically pure (R)-form. Reaction optimization should prioritize temperature control (e.g., 0–6°C for brominated intermediates) to minimize racemization .
Q. How should researchers characterize this compound using spectroscopic methods?
- NMR : Analyze the cyclopropyl ring (δ 0.5–1.5 ppm for protons) and fluorine substituents (¹⁹F NMR, δ -110 to -120 ppm).
- MS : Confirm molecular weight via high-resolution ESI-MS, observing characteristic bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br).
- X-ray crystallography : Resolve stereochemistry, as demonstrated for structurally similar benzoxazepinones . Cross-validate data with computational models (e.g., PubChem-derived SMILES or InChI keys) to resolve ambiguities .
Q. What stability considerations apply during storage?
Store at 0–6°C in inert atmospheres (argon/nitrogen) to prevent degradation of the bromoethyl group. Avoid prolonged exposure to light, which may induce cyclopropane ring strain or fluorobenzene photodecomposition. Use amber vials and desiccants for hygroscopic intermediates .
Advanced Research Questions
Q. How can enantiomeric purity challenges be addressed during synthesis?
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
- Kinetic resolution : Employ enantioselective catalysts (e.g., BINOL-derived ligands) during acylation steps.
- Circular dichroism (CD) : Monitor optical activity at 220–250 nm to confirm (R)-configuration retention .
Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected NMR splitting or MS adducts)?
- Dynamic effects : Assess temperature-dependent NMR to identify rotamers or tautomers in the oxazepine ring.
- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace signal splitting origins.
- DFT calculations : Compare experimental ¹H/¹⁹F shifts with simulated spectra (e.g., Gaussian software) . Contradictions may arise from residual solvents (e.g., DMSO-d₆) or impurities; use preparative HPLC for re-purification .
Q. How to design experiments to assess in vitro metabolic stability?
- Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring degradation via LC-MS/MS.
- Metabolite ID : Use high-resolution MS/MS to detect hydroxylation at the cyclopropyl or fluorobenzene moieties.
- Control for matrix effects : Include cooling systems (4°C) to stabilize organic degradation during long assays .
Methodological Considerations
Q. What experimental controls are essential for reproducibility in catalytic reactions?
- Blank reactions : Exclude catalysts to verify no background bromoethylation.
- Internal standards : Add deuterated analogs (e.g., d₃-methoxybenzene) for MS quantification.
- Replicate sampling : Collect triplicate aliquots at 0, 30, and 60 minutes to track reaction progress .
Q. How to mitigate batch-to-batch variability in synthetic yields?
- Stoichiometric precision : Use anhydrous solvents (e.g., THF over molecular sieves) to control moisture-sensitive steps.
- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation.
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
